molecular formula C18H34ClN3O3S B1680067 5-Thiazolecarboxamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-(5-methylhexyl)-, monohydrochloride CAS No. 62435-92-1

5-Thiazolecarboxamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-(5-methylhexyl)-, monohydrochloride

Cat. No.: B1680067
CAS No.: 62435-92-1
M. Wt: 408 g/mol
InChI Key: QDGJCRPHROQHLI-UHFFFAOYSA-N
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Description

RS 52367 is a beta-adrenergic antagonist.

Properties

CAS No.

62435-92-1

Molecular Formula

C18H34ClN3O3S

Molecular Weight

408 g/mol

IUPAC Name

2-[3-(tert-butylamino)-2-hydroxypropoxy]-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide;hydrochloride

InChI

InChI=1S/C18H33N3O3S.ClH/c1-13(2)8-6-7-9-19-16(23)15-11-20-17(25-15)24-12-14(22)10-21-18(3,4)5;/h11,13-14,21-22H,6-10,12H2,1-5H3,(H,19,23);1H

InChI Key

QDGJCRPHROQHLI-UHFFFAOYSA-N

SMILES

CC(C)CCCCNC(=O)C1=CN=C(S1)OCC(CNC(C)(C)C)O.Cl

Canonical SMILES

CC(C)CCCCNC(=O)C1=CN=C(S1)OCC(CNC(C)(C)C)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-t-butylamino-3-(5'-(5-methylhexyl)aminocarbonyl)-2-(thiazoloxy)propan-2-ol
RS 52367
RS-52367

Origin of Product

United States

Synthesis routes and methods

Procedure details

This example illustrates methods of preparing hydrochloride addition salts of the invention. In this example 1 g. of 1-t-butylamino-3-(5-5'-methylhexylaminocarbonylthiazol-2-oxy)-2-propanol is dissolved in 10 ml. of ethyl ether at 20° C. A stream of gaseous anhydrous hydrogen chloride is passed over the surface of the solution until the supernatent liquid becomes colorless. The resulting precipitate is collected by filtration, washed with ethyl ether and then crystallized from methanol, containing 1% water and 1% acetone, affording crystalline 1-t-butylamino-3-(5-5'methylhexylaminocarbonylthiazol-2-oxy)-2-propanol hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Thiazolecarboxamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-(5-methylhexyl)-, monohydrochloride
Reactant of Route 2
Reactant of Route 2
5-Thiazolecarboxamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-(5-methylhexyl)-, monohydrochloride
Reactant of Route 3
Reactant of Route 3
5-Thiazolecarboxamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-(5-methylhexyl)-, monohydrochloride
Reactant of Route 4
Reactant of Route 4
5-Thiazolecarboxamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-(5-methylhexyl)-, monohydrochloride
Reactant of Route 5
Reactant of Route 5
5-Thiazolecarboxamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-(5-methylhexyl)-, monohydrochloride
Reactant of Route 6
5-Thiazolecarboxamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-(5-methylhexyl)-, monohydrochloride

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